Natriuretic peptide, C-type (CNP) is a member of the natriuretic peptide family, a group of structurally related but genetically distinct hormones/paracrine factors that play crucial roles in various physiological processes. [] CNP, primarily considered a neuropeptide, is found in the brain and vascular endothelial cells. [] While all natriuretic peptides regulate blood volume and pressure, CNP is distinguished by its primary role in long bone growth. [, ]
CNP exerts its biological effects by binding to natriuretic peptide receptor-B (NPR-B), a transmembrane guanylyl cyclase. [, ] Upon binding, NPR-B catalyzes the synthesis of cyclic guanosine monophosphate (cGMP), a secondary messenger that activates downstream signaling pathways. []
C-Type natriuretic peptide is synthesized mainly in the endothelial cells of blood vessels and cardiac tissues. It is also produced in smaller amounts in the central nervous system, specifically within neurons. The gene encoding C-Type natriuretic peptide, known as NPPC, is located on chromosome 2 and consists of two exons .
C-Type natriuretic peptide belongs to a larger family of natriuretic peptides that includes:
These peptides share structural similarities, including a conserved 17-amino acid ring structure essential for receptor binding .
The synthesis of C-Type natriuretic peptide begins with the transcription of the NPPC gene into messenger RNA. This mRNA is then translated into a precursor protein known as prepro-CNP, which consists of 126 amino acids. Following translation, a signal peptide is cleaved off to produce pro-CNP, which is 103 amino acids long. Pro-CNP is subsequently processed by furin, an enzyme that cleaves it into a biologically active form known as CNP-53 (53 amino acids) and further into CNP-22 (22 amino acids), which is the predominant active form .
The processing of pro-CNP involves:
The regulation of C-Type natriuretic peptide synthesis can be influenced by various factors such as shear stress, transforming growth factor-beta, and other neurohormonal signals .
C-Type natriuretic peptide has a unique three-dimensional structure characterized by:
The primary structure consists of 22 amino acids for the active form (CNP-22), which plays a critical role in its biological activity .
The molecular weight of C-Type natriuretic peptide (CNP-22) is approximately 2,600 Da. The peptide's structure allows it to interact specifically with its receptors, facilitating its physiological functions .
C-Type natriuretic peptide primarily interacts with its receptors to exert biological effects:
These interactions result in various physiological responses including vasodilation and inhibition of cell proliferation in cardiac fibroblasts .
C-Type natriuretic peptide's interactions with receptors are characterized by:
C-Type natriuretic peptide exerts its effects through:
This mechanism highlights its role in cardiovascular protection and regulation .
Studies indicate that C-Type natriuretic peptide can prevent hypertrophy in cardiomyocytes under stress conditions such as angiotensin II exposure. Its anti-hypertrophic effects are mediated through cyclic guanosine monophosphate-dependent pathways .
Relevant studies suggest that the half-life of C-Type natriuretic peptide in circulation is relatively short due to rapid clearance mechanisms involving receptor-mediated endocytosis .
C-Type natriuretic peptide has significant scientific applications:
C-type natriuretic peptide (CNP) represents the third member of the natriuretic peptide family, a group of structurally related hormones/paracrine factors that share a conserved 17-amino acid ring formed by a disulfide bond between two cysteine residues [1] [3]. This ring structure is critical for receptor binding and biological activity. Unlike its endocrine siblings atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), which function primarily as cardiac-derived circulating hormones, CNP operates predominantly as a local autocrine/paracrine regulator with limited endocrine activity [2] [4]. CNP exists in two principal molecular forms: the 53-amino acid CNP-53 and the 22-amino acid CNP-22, with the latter representing the predominant biologically active form in most tissues [2] [4]. The human CNP gene (NPPC) is located on chromosome 2 and encodes a 126-amino acid prepropeptide that undergoes proteolytic processing to yield mature CNP [4].
Structural Characteristics of Natriuretic Peptides
Peptide | Amino Acid Length | Ring Structure | C-terminal Tail | Primary Molecular Forms |
---|---|---|---|---|
ANP | 28 | 17-aa ring | Present | α-ANP (28-aa) |
BNP | 32 | 17-aa ring | Present | BNP-32 |
CNP | 22/53 | 17-aa ring | Absent in CNP-22 | CNP-53, CNP-22 |
CNP was first isolated from porcine brain extracts in 1990 by Sudoh and colleagues, marking it as the third member of the natriuretic peptide family to be identified—approximately a decade after the discovery of ANP [3] [4]. Its name reflects both its discovery site (brain) and its structural characteristics as the "C-type" peptide in the natriuretic peptide sequence [3]. Unlike ANP and BNP, CNP demonstrated minimal natriuretic and diuretic activity in early physiological studies, suggesting distinct functional roles [4] [8].
Evolutionary analyses reveal that CNP represents the most ancient and conserved member of the natriuretic peptide family. While tetrapods generally possess three natriuretic peptides (ANP, BNP, CNP), genomic studies in fish have uncovered remarkable diversity, with four distinct CNP isoforms (CNP-1 through CNP-4) identified in medaka (Oryzias latipes) and pufferfish (Takifugu rubripes) [5]. These isoforms exhibit differential receptor activation profiles, with CNP-4 being the most potent activator of the medaka NPR-B ortholog (OlGC1) despite being the most structurally divergent from mammalian CNP [5]. The evolutionary trajectory suggests that:
The exceptional conservation of CNP across vertebrate species—with 100% amino acid identity in the bioactive ring structure among mammals—contrasts with the variable sequences of ANP and BNP, underscoring CNP's fundamental physiological roles [2] [6].
CNP exhibits fundamental distinctions from ANP and BNP in its production, distribution, and signaling mechanisms. While ANP and BNP function predominantly as cardiac-derived endocrine hormones, CNP operates primarily as a tissue-specific local regulator [2] [4]. This functional divergence is reflected in several key characteristics:
Bacterial lipopolysaccharide (LPS) [2]
Receptor Specificity: CNP binds with highest affinity to natriuretic peptide receptor-B (NPR-B), also known as guanylyl cyclase-B (GC-B), which is expressed in vascular smooth muscle, endothelium, cardiomyocytes, and fibroblasts [2] [4]. Activation of NPR-B generates cyclic guanosine monophosphate (cGMP), which mediates most of CNP's known effects. CNP also binds with high affinity to natriuretic peptide receptor-C (NPR-C), which serves dual roles as a clearance receptor and a signaling receptor [2] [4].
Metabolic Stability: CNP exhibits an extremely short plasma half-life (approximately 2-3 minutes) compared to ANP (2-5 minutes) and BNP (20 minutes) [2] [4]. This rapid clearance results from two primary mechanisms:
Natriuretic Peptide Receptor Specificity
Receptor | Primary Ligands | Signaling Mechanism | CNP Affinity |
---|---|---|---|
NPR-A (GC-A) | ANP > BNP > > CNP | cGMP production | Low |
NPR-B (GC-B) | CNP > > ANP/BNP | cGMP production | High (Kd ~ pM) |
NPR-C | ANP > CNP > BNP | Gi-mediated signaling & clearance | High |
The functional implications of these distinctions are profound. Whereas endocrine natriuretic peptides (ANP/BNP) regulate systemic volume and pressure homeostasis through renal sodium excretion and vasodilation, CNP primarily influences local vascular tone, endothelial function, and tissue remodeling [2] [7]. In resistance arteries, CNP functions as an endothelium-derived hyperpolarizing factor (EDHF) through NPR-C activation, hyperpolarizing vascular smooth muscle via G protein-coupled inwardly rectifying potassium (GIRK) channels [4] [7]. This mechanism is particularly important in microvessels where nitric oxide (NO)-mediated vasodilation is less prominent [4].
The natriuretic peptide system represents a sophisticated regulatory network where each member performs complementary yet distinct functions in maintaining cardiovascular and fluid-electrolyte homeostasis. A comparative analysis reveals both overlapping and unique physiological roles:
CNP: While capable of vasodilating both arteries and veins when administered exogenously, CNP's physiological contribution to blood pressure regulation stems primarily from local endothelial function. Endothelial-specific CNP knockout mice develop hypertension despite normal responses to ANP/BNP, establishing CNP as an essential endothelial-derived vasoregulator [2] [4]. CNP also regulates coronary blood flow and inhibits vascular smooth muscle proliferation [2] [7].
Renal Actions:
CNP: Exhibits minimal natriuretic/diuretic activity despite binding to renal NPR-B receptors. Instead, renal CNP primarily regulates tubular function and glomerular hemodynamics through paracrine mechanisms [4] [8].
Tissue Remodeling and Growth Regulation:
Functional Specialization of Natriuretic Peptides
Function | ANP | BNP | CNP |
---|---|---|---|
Primary Role | Endocrine hormone | Endocrine hormone | Paracrine/autocrine factor |
Cardiac Storage | Granular storage | Minimal storage | No significant storage |
Vasodilation | Systemic (arteries/veins) | Systemic (arteries/veins) | Local (resistance vessels) |
Natriuresis/Diuresis | Potent | Potent | Minimal |
Receptor Preference | NPR-A > NPR-C | NPR-A > NPR-C | NPR-B = NPR-C |
Bone Growth Regulation | No | No | Essential |
The differential regulation of these peptides further highlights their specialized roles. ANP and BNP gene expression is dramatically upregulated in cardiac myocytes in response to mechanical stretch and pressure overload—a hallmark of heart failure [1] [8]. In contrast, CNP production in endothelial cells and vascular smooth muscle is stimulated by inflammatory cytokines (TNF-α, IL-1β), transforming growth factor-β (TGF-β), and shear stress, positioning it as a responsive element in vascular inflammation and remodeling [2] [4]. This regulatory paradigm underscores ANP/BNP as cardiovascular stress hormones and CNP as a vascular inflammation and remodeling modulator [2] [8].
Evolutionary History of Natriuretic Peptides
Evolutionary Event | Timing | Outcome | Modern Representation |
---|---|---|---|
Chromosomal duplication | Pre-elasmobranch divergence | Four ancestral CNP genes | Fish CNP-1,2,3,4 |
Tandem duplication | Pre-tetrapod-teleost divergence | ANP/BNP from CNP-3 | ANP and BNP genes |
Gene loss in tetrapods | Post-amphibian divergence | Loss of CNP-1,2 | Tetrapod CNP (CNP-4 ortholog) |
Gene loss in teleosts | Teleost-specific | Loss of CNP-3 | Teleost retention of CNP-1,2,4 |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7